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Introduction
2-(Tert-butylamino)sulfonylphenylboronic acid is a bifunctional organic compound of

significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a

phenylboronic acid moiety, a versatile functional group for carbon-carbon bond formation via

Suzuki-Miyaura coupling, and a tert-butylaminosulfonyl group, which can impart specific

physicochemical properties and biological activities. This guide provides an in-depth analysis of

the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS)—that are crucial for the unequivocal identification and characterization of this molecule.

Given the limited availability of published experimental spectra for the ortho-isomer, this guide

will leverage data from its closely related meta-isomer, 3-[N-(tert-Butyl)sulfamoyl]phenylboronic

acid, as a primary reference. This comparative approach, supplemented by established

principles of spectroscopy, will provide researchers with a robust framework for interpreting the

spectral features of 2-(tert-butylamino)sulfonylphenylboronic acid.
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The spatial arrangement of the functional groups in 2-(tert-
butylamino)sulfonylphenylboronic acid dictates its unique spectral fingerprint. The proximity

of the bulky tert-butylaminosulfonyl group to the boronic acid moiety in the ortho position is

expected to introduce steric hindrance, which can influence bond angles, rotational freedom,

and electronic interactions, thereby affecting the chemical shifts in NMR, vibrational

frequencies in IR, and fragmentation patterns in MS.

Caption: Molecular structure of 2-(tert-butylamino)sulfonylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Expected ¹H NMR Data for 2-(Tert-butylamino)sulfonylphenylboronic acid:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Expert
Commentary

~8.0-8.2 d 1H Ar-H

The proton ortho

to the boronic

acid and meta to

the sulfonyl

group is

expected to be

the most

deshielded

aromatic proton.

~7.5-7.8 m 3H Ar-H

The remaining

aromatic protons

will appear as a

complex

multiplet.

~5.0-6.0 br s 2H B(OH)₂

The boronic acid

protons are

typically broad

and their

chemical shift is

concentration

and solvent

dependent. They

are also

exchangeable

with D₂O.

~4.5-5.5 br s 1H N-H

The sulfonamide

proton is also

broad and

exchangeable

with D₂O. Its

chemical shift

can vary.
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~1.2-1.4 s 9H C(CH₃)₃

The nine

equivalent

protons of the

tert-butyl group

will appear as a

sharp singlet, a

characteristic

feature in the

spectrum.[1][2]

Causality in Experimental Choices:

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic

acids as it can solubilize the compound and its hydroxyl and amine protons are often well-

resolved.

D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the signals from the

B(OH)₂ and N-H protons to disappear, confirming their assignment.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Expected ¹³C NMR Data for 2-(Tert-butylamino)sulfonylphenylboronic acid:
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Chemical Shift (δ, ppm) Assignment Expert Commentary

~140-145 Ar-C
Quaternary carbon attached to

the sulfonyl group.

~130-138 Ar-C Aromatic CH carbons.

~125-130 Ar-C Aromatic CH carbons.

~130 (broad) Ar-C

Quaternary carbon attached to

the boronic acid group. The

signal is often broad due to

quadrupolar relaxation of the

boron nucleus.

~55-60 C(CH₃)₃
Quaternary carbon of the tert-

butyl group.

~29-31 C(CH₃)₃
Methyl carbons of the tert-butyl

group.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations (stretching and

bending).

Characteristic IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Intensity Assignment
Expert
Commentary

3400-3200 Strong, Broad O-H Stretch

This broad absorption

is characteristic of the

hydroxyl groups of the

boronic acid, likely

involved in hydrogen

bonding.[3][4]

3350-3250 Medium N-H Stretch

The sulfonamide N-H

stretch typically

appears in this region.

[5]

3100-3000 Medium Aromatic C-H Stretch

Characteristic

stretching vibrations of

the C-H bonds on the

phenyl ring.[6]

2980-2850 Medium Aliphatic C-H Stretch

Stretching vibrations

of the C-H bonds in

the tert-butyl group.[6]

1350-1310 & 1170-

1150
Strong

S=O Asymmetric &

Symmetric Stretch

These two strong

bands are highly

characteristic of the

sulfonyl group in

sulfonamides.[5]

1400-1300 Strong B-O Stretch

The boron-oxygen

single bond stretch is

a key indicator of the

boronic acid

functionality.

~1000 Strong B-C Stretch
The boron-carbon

single bond stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal

and passing an IR beam through it.

Background Correction: A background spectrum of the empty ATR crystal is recorded and

subtracted from the sample spectrum to eliminate atmospheric and instrumental

interferences.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a soft

ionization technique suitable for polar molecules like boronic acids.

Expected Mass Spectrometry Data:

Molecular Ion: The molecular weight of 2-(tert-butylamino)sulfonylphenylboronic acid is

257.11 g/mol . In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be

expected at m/z 256.1. Boronic acids are known to readily form anhydrides, particularly

cyclic trimers (boroxines), which may also be observed.

Fragmentation: Boronic acids can be challenging to analyze by MS due to their tendency to

undergo dehydration.[7] Common fragmentation pathways may involve the loss of water, the

boronic acid group, or cleavage of the sulfonamide bond. The tert-butyl group can be lost as

a stable tert-butyl cation (m/z 57) in positive ion mode, although this may not be the primary

fragmentation pathway.

LC-MS/MS for Enhanced Sensitivity and Specificity:

For complex mixtures or trace analysis, coupling liquid chromatography with tandem mass

spectrometry (LC-MS/MS) is the preferred method. This allows for the separation of the analyte

from impurities before detection.[7]

Caption: Potential fragmentation pathways in ESI-MS.
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Conclusion
The comprehensive spectral analysis of 2-(tert-butylamino)sulfonylphenylboronic acid,

through the combined application of NMR, IR, and MS, allows for its unambiguous structural

confirmation. While experimental data for this specific isomer is not readily available, a

thorough understanding of the spectral characteristics of its functional components and

comparison with closely related analogs provide a solid foundation for its identification and

characterization. The methodologies and expected data presented in this guide offer a valuable

resource for researchers working with this and similar molecules in the fields of drug discovery

and chemical synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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